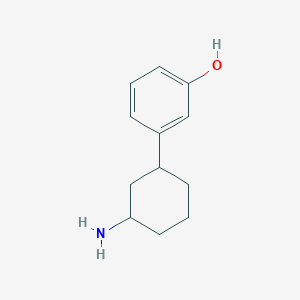

3-(3-Aminocyclohexyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(3-aminocyclohexyl)phenol |

InChI |

InChI=1S/C12H17NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h2,4,6,8-9,11,14H,1,3,5,7,13H2 |

InChI Key |

VOGOVOFWBJWNFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Aminocyclohexyl Phenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a foundational technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. For 3-(3-aminocyclohexyl)phenol, the primary disconnections involve the C(aryl)-C(cyclohexyl) bond and the C(cyclohexyl)-N bond, as well as transformations of the core ring system.

The phenol (B47542) and primary amine groups are highly reactive and can interfere with many synthetic transformations. The phenolic hydroxyl is acidic and nucleophilic, while the amine is basic and nucleophilic. Consequently, their protection is a critical first consideration in any multi-step synthesis.

The choice of protecting group (PG) is dictated by its stability to the planned reaction conditions and the orthogonality of its removal. For the phenolic hydroxyl, common PGs include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers. For the amine, carbamates such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are standard choices as they deactivate the nitrogen's nucleophilicity and basicity.

| Functional Group | Protecting Group (PG) | Structure of PG | Typical Cleavage Conditions |

|---|---|---|---|

| Phenol (-OH) | Methyl (Me) | -CH3 | Strong acid (e.g., BBr3, HBr) |

| Benzyl (B1604629) (Bn) | -CH2Ph | Hydrogenolysis (e.g., H2, Pd/C) | |

| Amine (-NH2) | tert-Butoxycarbonyl (Boc) | -C(O)OC(CH3)3 | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | -C(O)OCH2Ph | Hydrogenolysis (e.g., H2, Pd/C) |

The construction or functionalization of the 1,3-disubstituted cyclohexyl ring is the central challenge. Three primary retrosynthetic strategies can be envisioned:

Aromatic Ring Reduction: This is arguably the most direct approach. The synthesis begins with a biaryl precursor, such as 3-amino-3'-hydroxybiphenyl or a protected analogue. One of the aromatic rings is then selectively reduced to a cyclohexane (B81311). This disconnection simplifies the target to a C(aryl)-C(aryl) bond formation problem, which can be addressed by modern cross-coupling reactions.

Functionalization of a Cyclohexanone (B45756) Precursor: This strategy involves disconnecting the C-N bond. The synthesis starts with a 3-arylcyclohexanone derivative, such as 3-(3-methoxyphenyl)cyclohexanone. The amine can be installed via reductive amination of the ketone, which would introduce the amine at a different position, or more strategically, via conversion of the ketone to an oxime followed by reduction.

Cycloaddition: A formal disconnection via a [4+2] cycloaddition (Diels-Alder reaction) is theoretically possible, for instance, between a 1-aryl-1,3-butadiene derivative and a dienophile. However, this approach is often less practical for this specific substitution pattern compared to aromatic ring reduction.

| Strategy | Key Disconnection | Typical Precursor | Key Transformation | Primary Challenge |

|---|---|---|---|---|

| Aromatic Ring Reduction | Cyclohexane → Benzene (B151609) | Protected 3-amino-3'-hydroxybiphenyl | Catalytic Hydrogenation | Control of stereoisomers (cis/trans) |

| Cyclohexanone Functionalization | C-N Bond | 3-(3-Methoxyphenyl)cyclohexanone | Oximation followed by reduction, or reductive amination | Regio- and stereocontrol of amine installation |

Total Synthesis Approaches

Based on the retrosynthetic analysis, both linear and convergent synthetic routes have been developed to prepare 3-(3-aminocyclohexyl)phenol.

A common linear approach relies on the catalytic hydrogenation of a biaryl precursor. A representative synthesis begins with the formation of a protected biaryl compound, followed by reduction and final deprotection.

Step 1: Biaryl Formation. A Suzuki-Miyaura cross-coupling reaction between 3-methoxyphenylboronic acid and a protected 3-bromoaniline (B18343) (e.g., N-(3-bromophenyl)acetamide) can be used to construct the C(aryl)-C(aryl) bond, yielding N-(3'-methoxy-[1,1'-biphenyl]-3-yl)acetamide.

Step 2: Aromatic Ring Hydrogenation. The key step is the selective hydrogenation of the acetamide-bearing phenyl ring. This is typically achieved using a rhodium-based catalyst, such as Rhodium on carbon (Rh/C), under high pressure of hydrogen. This transformation yields a mixture of cis- and trans-N-(3-(3-methoxyphenyl)cyclohexyl)acetamide. The cis isomer is often the major product due to substrate coordination to the catalyst surface.

Step 3: Deprotection. The final stage involves the removal of both protecting groups. The methoxy (B1213986) ether is cleaved using a strong Lewis acid like Boron tribromide (BBr₃). Subsequently, the acetamide (B32628) is hydrolyzed under acidic or basic conditions to reveal the primary amine, affording the target 3-(3-aminocyclohexyl)phenol as a mixture of diastereomers.

Convergent syntheses offer advantages in efficiency by preparing complex fragments separately before their final coupling. A plausible convergent route involves coupling an aryl fragment with a pre-functionalized cyclohexyl fragment.

Fragment A Synthesis (Aryl Nucleophile/Electrophile): 3-Bromophenol is protected as 3-bromoanisole. This can be converted into an organometallic reagent, such as a Grignard reagent (3-methoxyphenylmagnesium bromide) or a boronic ester.

Fragment B Synthesis (Cyclohexyl Electrophile): A suitable cyclohexyl fragment is prepared. For example, 1,3-cyclohexanedione (B196179) can be monoketalized, and the remaining ketone converted to a protected amine. Alternatively, 3-aminocyclohexanone (B126829) can be N-protected. The key is to have a leaving group (e.g., a triflate) or a handle for coupling at the C1 position.

Coupling and Final Steps: The aryl fragment (e.g., 3-methoxyphenylmagnesium bromide) is coupled with the cyclohexyl fragment (e.g., a protected 3-aminocyclohexanone) via nucleophilic addition. The resulting tertiary alcohol is then deoxygenated. Alternatively, a Suzuki coupling between an arylboronic acid and a cyclohexenyl triflate followed by reduction and functional group manipulation can be employed. The synthesis concludes with the deprotection of the phenol and amine groups.

Stereoselective Synthesis of 3-(3-Aminocyclohexyl)phenol

The target molecule possesses two stereocenters at C1 and C3 of the cyclohexane ring, leading to the existence of two diastereomers (cis and trans), each as a pair of enantiomers. Achieving stereocontrol is a hallmark of an advanced synthesis.

Diastereocontrol: The cis/trans ratio is most commonly controlled during the hydrogenation of the biaryl precursor. As noted, heterogeneous catalytic hydrogenation with catalysts like Rh/C or PtO₂ typically favors the formation of the cis-diastereomer. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face. The exact ratio is highly dependent on the catalyst, solvent, pressure, and temperature. Separation of the cis and trans diastereomers can be accomplished via column chromatography or crystallization of the protected intermediates.

Enantiocontrol: Accessing single enantiomers requires asymmetric synthesis or chiral resolution.

Chiral Resolution: The most straightforward method involves synthesizing the racemic cis- or trans-isomer and resolving the enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)- or (-)-tartaric acid or dibenzoyltartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Asymmetric Catalysis: A more elegant approach is to use a chiral catalyst to set the stereochemistry. For example, the asymmetric hydrogenation of a carefully designed enamine or dehydroamino acid-like precursor using a chiral transition metal complex (e.g., Rh-DuPhos or Ru-BINAP) can directly generate an enantiomerically enriched protected aminocyclohexane derivative. This method offers high atom economy and stereocontrol but requires a more complex substrate.

| Control Type | Method | Key Reagents / Conditions | Typical Outcome |

|---|---|---|---|

| Diastereoselective (cis/trans) | Catalytic Hydrogenation of Biaryl | H2, Rh/C or PtO2 | Favors cis-isomer; ratio depends on conditions. |

| Diastereomer Separation | Silica Gel Chromatography | Separation of protected cis and trans intermediates. | |

| Enantioselective (R/S) | Chiral Resolution | Chiral acid (e.g., Tartaric acid) | Separation of enantiomers via diastereomeric salt crystallization. |

| Asymmetric Hydrogenation | Chiral catalyst (e.g., Ru-BINAP) on an unsaturated precursor | Direct formation of an enantiomerically enriched product. |

Diastereoselective Routes

Diastereoselective synthesis aims to produce one diastereomer in preference to others. wikipedia.org For 3-(3-Aminocyclohexyl)phenol, this primarily involves controlling the relative configuration of the amino and phenol-bearing groups on the cyclohexane ring, leading to either the cis or trans isomer.

One powerful strategy for achieving high diastereoselectivity is through substrate-controlled intramolecular reactions. For instance, a highly diastereoselective synthesis of trans-β-amino cyclohexyl ketones has been demonstrated through the intramolecular C-alkylation of ω-halo-substituted β-sulfinamido ketones. acs.org In a hypothetical adaptation for the target molecule, a precursor containing a protected phenol, a β-sulfinamide group, and a terminal alkyl halide could be cyclized using a base like sodium hydride. This reaction proceeds with excellent diastereoselectivity to form the six-membered ring, establishing a trans relationship between the amino and acyl groups, which can be further converted to the final product. acs.org The stereochemical outcome is dictated by the thermodynamic stability of the transition state during the ring-forming step.

Lewis acid-mediated additions of titanium enolates derived from chiral N-acyl thiazolidinethiones to acetals also represent a robust method for stereoselective carbon-carbon bond formation, which can be applied to construct acyclic precursors with the desired relative stereochemistry before cyclization. orgsyn.org The choice of chiral auxiliary and reaction conditions can determine the formation of specific anti or syn adducts, which then translates into control over the cis/trans geometry of the final cyclic product. orgsyn.org

Enantioselective Approaches

Enantioselective synthesis, or asymmetric synthesis, is a form of chemical synthesis that favors the formation of a specific enantiomer or diastereomer. wikipedia.org This is crucial in fields like pharmaceuticals, where different enantiomers of a molecule often exhibit vastly different biological activities. wikipedia.org Three primary approaches have emerged as particularly powerful: asymmetric catalysis, chiral auxiliary-mediated synthesis, and biocatalysis.

Asymmetric catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. wikipedia.org This approach is highly efficient and aligns with the principles of green chemistry by minimizing chiral waste.

Organocatalysis : Chiral organic molecules can act as catalysts for a variety of transformations. For instance, the formation of the C-N bond can be achieved enantioselectively through an asymmetric aza-Michael addition. Chiral bifunctional catalysts, such as thioureas combined with arylboronic acids, have been shown to effectively catalyze the addition of nitrogen nucleophiles to α,β-unsaturated systems, which could be precursors to the cyclohexyl ring, with high enantioselectivity (up to 97% ee). jst.go.jp Similarly, chiral prolinamides have been used as highly enantioselective organocatalysts in aldol (B89426) reactions, which could be employed to construct key stereocenters in a precursor to 3-(3-aminocyclohexyl)phenol. acs.org

Transition Metal Catalysis : Chiral complexes of metals like rhodium, ruthenium, iridium, and copper are widely used. Asymmetric hydrogenation of a suitably substituted aromatic ring or an unsaturated cyclic precursor is a classic method for establishing stereocenters on a cyclohexane ring. The choice of chiral ligand, such as BINAP or a phosphoramidite, complexed to the metal center is critical for inducing high enantioselectivity. wikipedia.orgnih.gov For example, an iridium-catalysed allylic substitution could be envisioned to set a stereocenter that directs subsequent transformations. nih.gov

This classic strategy involves temporarily incorporating a chiral molecule, known as a chiral auxiliary, into the starting material. wikipedia.org The auxiliary's inherent chirality directs the stereochemical course of one or more subsequent reactions, after which it is cleaved and can often be recovered for reuse. wikipedia.orgscribd.com

A highly relevant application for synthesizing chiral amines is the use of Ellman's tert-butanesulfinamide. osi.lv A potential route to enantiopure 3-(3-aminocyclohexyl)phenol would involve:

Condensation of a 3-(3-oxocyclohexyl)phenol precursor with either (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine.

Diastereoselective reduction of the imine using a hydride reagent. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the hydride to the opposite face and creating the new stereocenter with high diastereoselectivity.

Mild acidic hydrolysis to cleave the auxiliary, yielding the desired enantiomerically enriched aminocyclohexanol.

Other well-established auxiliaries include Evans oxazolidinones, which are powerful for controlling stereochemistry in alkylation and aldol reactions to build up the carbon skeleton, and Schöllkopf auxiliaries for the asymmetric synthesis of α-amino acids that could be elaborated into the target structure. wikipedia.orgbiosynth.com

| Chiral Auxiliary | Typical Application | Key Advantage | Reference |

|---|---|---|---|

| Ellman's Sulfinamide | Asymmetric synthesis of amines | High diastereoselectivity in imine reduction; stable and easily removed. | osi.lv |

| Evans Oxazolidinones | Stereoselective aldol reactions, alkylations | Excellent stereocontrol in C-C bond formation; well-understood models. | wikipedia.org |

| SAMP/RAMP | Asymmetric alkylation of aldehydes/ketones | Creates α-chiral carbonyl compounds with high enantiomeric excess. | |

| Schöllkopf Auxiliaries | Asymmetric synthesis of α-amino acids | Enables diastereoselective alkylation of a masked glycine. | biosynth.com |

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often with unparalleled efficiency and stereocontrol under mild, environmentally benign conditions. mdpi.comnih.gov A one-pot, three-step biocatalytic cascade has been developed for the asymmetric synthesis of 3-substituted cyclohexylamine (B46788) derivatives, which is directly applicable to the synthesis of 3-(3-aminocyclohexyl)phenol. researchgate.net

This cascade transforms a prochiral bicyclic β-diketone into a single diastereomer of the desired product: researchgate.net

Stereoselective C-C Bond Cleavage : A 6-oxocamphor hydrolase (OCH) from Rhodococcus sp. catalyzes the hydrolytic retro-Claisen condensation of the diketone to produce an optically pure keto acid, setting the first stereocenter.

Esterification : A lipase (B570770), such as Candida antarctica lipase B (CALB), catalyzes the esterification of the intermediate keto acid.

Asymmetric Amination : An ω-transaminase (ω-TA) introduces the amino group by transferring it from an amine donor (like isopropylamine) to the ketone. By selecting either an (R)- or (S)-selective transaminase, either enantiomer of the second stereocenter can be formed, allowing access to different diastereomers.

This multi-enzyme, one-pot system is highly efficient, achieving good conversions and excellent enantiomeric excess (>99% ee), showcasing the power of biocatalysis for complex stereoselective synthesis. researchgate.net

Control of Cyclohexyl Ring Stereochemistry (e.g., cis/trans isomers)

Controlling the relative stereochemistry of the substituents on the cyclohexyl ring is a fundamental challenge in the synthesis of 3-(3-aminocyclohexyl)phenol. The methods used often determine whether the final product is the cis or trans diastereomer.

As previously mentioned, intramolecular cyclization reactions are a powerful tool for establishing relative stereochemistry. The diastereoselective synthesis of trans-β-amino cyclohexyl ketones via intramolecular C-alkylation of β-sulfinamido ketones provides a reliable route to the trans isomer. acs.org The reaction proceeds through a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain, thus directing the formation of the thermodynamically favored trans product.

Catalytic hydrogenation of a substituted aniline (B41778) or phenol precursor can also be used, but the cis/trans selectivity can be highly dependent on the catalyst and reaction conditions. For example, hydrogenation of a substituted phenol over a rhodium catalyst (e.g., Rh-on-carbon) in a polar solvent often favors the formation of the cis isomer, whereas hydrogenation over platinum or palladium under different conditions might yield different isomeric ratios. Careful optimization of the catalyst, solvent, pressure, and temperature is required to achieve high diastereoselectivity.

Green Chemistry Principles in the Synthesis of 3-(3-Aminocyclohexyl)phenol

Green chemistry is a framework of 12 principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org The advanced synthetic methodologies for 3-(3-aminocyclohexyl)phenol can be evaluated through this lens.

| Principle | Relevance to Synthesis | Reference |

|---|---|---|

| 1. Prevent Waste | Catalytic methods (asymmetric, biocatalytic) generate less waste than stoichiometric approaches (chiral auxiliaries). | nih.gov |

| 2. Atom Economy | Catalytic additions and hydrogenations have higher atom economy than multi-step routes using protecting groups and auxiliaries. | acs.org |

| 5. Safer Solvents & Auxiliaries | Biocatalysis often uses water as a solvent. Solvent-free reactions are also a greener alternative. | researchgate.netmdpi.comdergipark.org.tr |

| 6. Design for Energy Efficiency | Biocatalytic and some organocatalytic reactions run at ambient temperature and pressure, reducing energy consumption. | researchgate.netwjpmr.com |

| 7. Use of Renewable Feedstocks | Enzymes used in biocatalysis are derived from renewable biological sources. | beilstein-journals.org |

| 9. Catalysis | Asymmetric catalysis and biocatalysis are preferred over stoichiometric reagents for their efficiency and lower waste. | nih.govacs.org |

Biocatalytic routes are particularly well-aligned with green chemistry. mdpi.com They utilize renewable enzymes, operate in aqueous media at mild temperatures, and exhibit high selectivity, which minimizes byproducts and simplifies purification. researchgate.netbeilstein-journals.org Asymmetric catalysis is also a cornerstone of green chemistry due to the use of small amounts of catalyst to generate large amounts of product, which leads to high atom economy and reduced waste. acs.org While chiral auxiliary methods are less atom-economical, the ability to recycle the auxiliary can mitigate some of their environmental impact. wikipedia.org The ongoing development of synthetic strategies for complex molecules like 3-(3-aminocyclohexyl)phenol increasingly focuses on integrating these principles to create more sustainable and efficient chemical processes. wjpmr.com

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. mlsu.ac.ingreenchemistry-toolkit.org Synthetic methods should be designed to maximize this incorporation, thereby reducing waste at its source. mlsu.ac.injk-sci.com Reactions with high atom economy, such as addition reactions which theoretically incorporate all reactant atoms into the product, are preferred over substitution or elimination reactions that inherently generate by-products. ijfmr.comsavemyexams.com

Waste minimization extends beyond atom economy to encompass the entire process, including the reduction of solvent use, elimination of hazardous reagents, and designing processes with fewer steps. beeindia.gov.inwikipedia.orgresearchgate.net Each step in a synthesis presents an opportunity for material loss and waste generation. Therefore, selecting routes with fewer steps is a key strategy for improving industrial efficiency and reducing environmental impact. savemyexams.com For example, the traditional synthesis of ibuprofen (B1674241) involved six steps, generating large quantities of waste, whereas a modern, greener three-step process significantly improves atom utilization. greenchemistry-toolkit.org

Table 1: Comparison of Hypothetical Synthetic Routes for 3-(3-Aminocyclohexyl)phenol This table is illustrative and based on typical outcomes for the described reaction types.

| Feature | Traditional Multi-Step Synthesis (e.g., with protecting groups) | Catalytic Hydrogenation (Direct Route) |

|---|---|---|

| Number of Steps | Multiple (e.g., 4-6) | Single Step |

| Reaction Type | Substitutions, Eliminations, Protections, Deprotections | Addition |

| Theoretical Atom Economy | Low (<50%) | High (Approaching 100%) |

| By-product Generation | High (e.g., salts, protecting group waste) | Minimal to None |

| Overall Waste (E-Factor) | High | Low |

By prioritizing waste prevention at the source through high atom economy reactions and streamlined synthetic pathways, the chemical industry can develop more sustainable manufacturing processes. beeindia.gov.inresearchgate.net

Solvent Selection and Alternative Reaction Media

Green chemistry promotes the use of alternative reaction media that are more benign. nih.gov These include:

Water: An abundant, non-toxic, and non-flammable solvent, particularly effective for reactions involving polar reagents. libretexts.orgnih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂), for instance, becomes an excellent solvent for many organic compounds under specific temperature and pressure conditions and is easily removed and recycled post-reaction. ijfmr.comlibretexts.org

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. nih.gov They are often biodegradable, non-volatile, and can be derived from natural sources. le.ac.uk

Bio-derived Solvents: Solvents derived from biomass, such as certain acetates (e.g., isopropyl acetate, isobutyl acetate), are increasingly seen as viable, greener alternatives to conventional solvents. whiterose.ac.uk

In the context of synthesizing 3-(3-Aminocyclohexyl)phenol or related compounds, various solvents have been documented. For instance, the dehydrogenation of 3-aminocyclohexenones to produce 3-aminophenols can be carried out in high-boiling point ethers like diethylene glycol diethyl ether. google.com Other related hydrogenations have utilized lower alcohols such as methanol (B129727) or ethanol. google.com While functional, these traditional solvents could be replaced by greener alternatives. Alkyl acetates, for example, have proven to be effective solvents for copper-catalyzed arylation of phenols and are considered excellent alternatives to more hazardous solvents. whiterose.ac.uk The ultimate goal is to perform reactions without any solvent where possible, for example by mixing neat reagents, potentially with microwave heating to supply energy. ijfmr.comlibretexts.org

Table 2: General Solvent Selection Guide Applied to Synthesis Based on principles from the ACS Green Chemistry Institute Pharmaceutical Roundtable. acsgcipr.org

| Classification | Example Solvents | Rationale for Synthesis of 3-(3-Aminocyclohexyl)phenol |

|---|---|---|

| Preferred | Water, Ethanol, Isopropyl Acetate (iPrOAc) | Environmentally benign, low toxicity. Ethanol is a potential solvent for hydrogenation. iPrOAc is a greener alternative to other esters and ethers. whiterose.ac.uk |

| Usable | Toluene, Methanol, Diethyl Ether | Use should be minimized due to toxicity (Toluene, Methanol) or safety concerns (Ether). libretexts.org Methanol is used in some related syntheses. google.com |

| Undesirable | Benzene, Dichloromethane (DCM), Chloroform | Carcinogenic or highly toxic; should be avoided. libretexts.orgnsf.gov |

Catalysis and Energy Efficiency in Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and under less extreme conditions, which significantly reduces energy consumption. mlsu.ac.inijfmr.comsustainability-directory.com Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can often be recycled and reused. researchgate.netpaperpublications.org

For the synthesis of 3-(3-Aminocyclohexyl)phenol, catalytic hydrogenation or dehydrogenation are key potential steps.

Heterogeneous Catalysis: This involves a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). sustainability-directory.com This is highly advantageous for industrial processes due to the ease of separating the catalyst from the product, allowing for catalyst recycling and continuous processing. sustainability-directory.com For reactions related to the target compound, catalysts such as Palladium on carbon (Pd/C) and Raney Nickel have been employed. google.com In the dehydrogenation of 3-aminocyclohexenones, catalysts based on platinum group metals (ruthenium, rhodium, palladium, platinum) are effective. google.com

Homogeneous Catalysis: Here, the catalyst is in the same phase as the reactants. sustainability-directory.com While separation can be more complex, these catalysts often offer higher activity and selectivity. sustainability-directory.com

The choice of catalyst and associated ligands is crucial for reaction outcomes. For instance, in a novel synthesis of phenols using nitrous oxide, an electronically asymmetric ligand on a nickel center was critical for enabling the desired C-O bond formation under mild conditions. nih.gov

Microwave Irradiation: Provides direct, targeted heating of the reaction mixture, often leading to dramatic reductions in reaction time. sustainability-directory.comuoa.gr

Ultrasound Assistance (Sonochemistry): Uses acoustic cavitation to create localized high-energy zones, enhancing reaction rates. sustainability-directory.com

By combining highly active and selective catalysts with energy-efficient technologies, synthetic routes can be developed that are both economically viable and environmentally sustainable.

Table 3: Potential Catalytic Systems for the Synthesis of 3-(3-Aminocyclohexyl)phenol This table outlines plausible catalysts based on reactions for similar structures.

| Reaction Type | Catalyst | Support/Ligand | Solvent | Temperature/Pressure | Potential Outcome |

|---|---|---|---|---|---|

| Hydrogenation | Pd/C (5% or 10%) | Carbon | Lower Alcohols (Methanol, Ethanol) | 15 – 30 °C / 1 – 4 atm | High yield hydrogenation of an aromatic ring to a cyclohexane ring. google.com |

| Hydrogenation | Raney Nickel | - | Lower Alcohols | 15 – 30 °C / 1 – 4 atm | Alternative to precious metal catalysts for hydrogenation. google.com |

| Dehydrogenation | Palladium (Pd) | Active Carbon | Diethylene Glycol Diethyl Ether | 150 - 220 °C | Aromatization of a cyclohexenone to a phenol. google.com |

| Dehydrogenation | Platinum (Pt), Rhodium (Rh) | Various (e.g., Alumina) | Water (sub-critical) | ~250 °C | Dehydrogenation of cyclohexanone to phenol, indicating potential for aromatization reactions. researchgate.net |

Spectroscopic Characterization Techniques for 3 3 Aminocyclohexyl Phenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-(3-Aminocyclohexyl)phenol by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. The analysis is often performed on the hydrochloride salt form of the compound to improve solubility in common NMR solvents like DMSO-d₆ or D₂O. The spectra of the cis and trans diastereomers exhibit distinct differences, allowing for their clear differentiation .

The ¹H NMR spectrum of 3-(3-Aminocyclohexyl)phenol provides a wealth of information, including the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum can be divided into two main regions: the aromatic region (typically δ 6.5–7.5 ppm) and the aliphatic region (typically δ 1.0–3.5 ppm).

Aromatic Protons: The phenol (B47542) ring gives rise to four distinct signals. The proton at the C5 position typically appears as a triplet due to coupling with its two ortho neighbors (H4 and H6). The protons at C2, C4, and C6 appear as a singlet and two doublets, respectively, confirming the 1,3-disubstitution pattern on the benzene (B151609) ring.

Aliphatic Protons: The cyclohexyl ring protons produce a series of complex, often overlapping multiplets. The methine protons attached to C1' (adjacent to the phenyl ring) and C3' (adjacent to the amino group) are the most downfield of the aliphatic signals due to the deshielding effects of the adjacent substituents. Their chemical shifts and coupling constants are highly sensitive to the ring's stereochemistry (cis vs. trans).

Amine and Hydroxyl Protons: The amine (NH₂) and hydroxyl (OH) protons are exchangeable and often appear as broad singlets. In spectra of the hydrochloride salt (NH₃⁺), the ammonium (B1175870) protons typically appear as a very broad signal significantly downfield.

Detailed ¹H NMR data for trans-3-(3-Aminocyclohexyl)phenol hydrochloride in DMSO-d₆ is presented below. The trans configuration leads to specific chemical shifts for the axial and equatorial protons on the cyclohexane (B81311) ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.45 | br s | 1H | Phenolic OH |

| ~8.05 | br s | 3H | Ammonium (NH₃⁺) |

| 7.08 | t | 1H | Aromatic H-5 |

| 6.65 | d | 1H | Aromatic H-6 |

| 6.61 | s | 1H | Aromatic H-2 |

| 6.56 | d | 1H | Aromatic H-4 |

| ~2.95 | m | 1H | Cyclohexyl H-3' |

| ~2.48 | m | 1H | Cyclohexyl H-1' |

| 1.10–2.00 | m | 8H | Remaining Cyclohexyl Protons (H-2', H-4', H-5', H-6') |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the total carbon count and identifying the carbon skeleton. For 3-(3-Aminocyclohexyl)phenol, a total of 12 distinct signals are expected in the proton-decoupled spectrum, assuming no accidental overlap.

Aromatic Carbons: Six signals appear in the downfield region (δ 110–160 ppm). The carbon bearing the hydroxyl group (C3) is the most downfield aromatic signal, while the carbon attached to the cyclohexyl ring (C1) is also significantly downfield.

Aliphatic Carbons: Six signals appear in the upfield region (δ 20–55 ppm). The carbons bonded to the nitrogen (C3') and the phenyl ring (C1') are the most downfield of this set. The chemical shifts of the cyclohexyl carbons are diagnostic of the cis or trans stereochemistry.

The table below details the assigned ¹³C NMR signals for the trans isomer.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 157.4 | Aromatic C-3 (C-OH) |

| 145.4 | Aromatic C-1 (C-Cyclohexyl) |

| 129.6 | Aromatic C-5 |

| 116.8 | Aromatic C-6 |

| 113.8 | Aromatic C-4 |

| 112.9 | Aromatic C-2 |

| 47.1 | Cyclohexyl C-3' (C-N) |

| 43.1 | Cyclohexyl C-1' |

| 33.3 | Cyclohexyl C-2'/C-6' |

| 30.1 | Cyclohexyl C-2'/C-6' |

| 24.6 | Cyclohexyl C-4'/C-5' |

| 24.3 | Cyclohexyl C-4'/C-5' |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the connectivity between the phenyl and cyclohexyl moieties.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear correlations between adjacent protons on the aromatic ring (e.g., H5 with H4 and H6) and within the cyclohexyl ring spin system (e.g., H1' with H2' and H6'), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is invaluable for assigning the signals in the crowded aliphatic region of the ¹H NMR spectrum by linking them to their corresponding, more resolved signals in the ¹³C NMR spectrum. For example, the proton signal at δ ~2.48 ppm would show a cross-peak with the carbon signal at δ 43.1 ppm, confirming its assignment as H1'/C1'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons and is critical for establishing the link between the two rings. A key correlation would be observed between the H1' proton of the cyclohexyl ring and the C1, C2, and C6 carbons of the phenyl ring, definitively proving the attachment point. Similarly, correlations from H2 and H4 on the phenyl ring to the C1' carbon of the cyclohexyl ring would provide further confirmation.

The stereochemistry and conformational preferences of the cyclohexyl ring can be investigated using advanced NMR techniques.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. For 3-(3-Aminocyclohexyl)phenol, NOESY is the definitive method for distinguishing between the cis and trans isomers. In the trans isomer, where the substituents are in a 1,3-diaxial or 1,3-diequatorial relationship depending on the chair conformation, NOE correlations would be observed between axial protons. For example, a strong NOE between H-1' and H-3' would indicate they are both in axial positions (cis isomer), whereas the absence of this strong correlation would suggest a trans relationship.

Variable-Temperature (VT) NMR: The cyclohexyl ring is not static and undergoes rapid chair-chair interconversion at room temperature. VT-NMR studies can be used to probe this dynamic process. By lowering the temperature, this interconversion can be slowed or "frozen" on the NMR timescale, potentially allowing for the observation of distinct signals for the axial and equatorial protons of a single conformer.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent technique for the rapid identification of key functional groups.

The FT-IR spectrum of 3-(3-Aminocyclohexyl)phenol displays a series of characteristic absorption bands that serve as a molecular fingerprint, confirming the presence of the hydroxyl, amine, and substituted benzene functionalities.

O-H and N-H Stretching Region (3600–3200 cm⁻¹): This region is dominated by a strong, broad absorption band characteristic of the phenolic O-H stretch, arising from hydrogen bonding. Overlapping with this band are the N-H stretching vibrations of the primary amine. For the hydrochloride salt, the ammonium group (NH₃⁺) gives rise to a very broad and complex band in this region.

C-H Stretching Region (3100–2850 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are attributed to the aromatic C-H stretches of the phenol ring. Stronger, sharp peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the cyclohexyl ring.

Fingerprint Region (1650–600 cm⁻¹): This complex region contains numerous bands that are unique to the molecule. Key absorptions include C=C stretching vibrations of the aromatic ring (~1600 cm⁻¹ and ~1470 cm⁻¹), N-H bending vibrations (~1590 cm⁻¹), and a strong C-O stretching vibration for the phenol (~1230 cm⁻¹).

| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200–3600 | Strong, Broad | Phenolic O-H Stretch (H-bonded) |

| 3300–3500 | Medium, Broad | Amine N-H Stretch (overlaps with O-H) |

| 3010–3100 | Medium, Sharp | Aromatic C-H Stretch |

| 2850–2960 | Strong, Sharp | Aliphatic C-H Stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1590–1650 | Medium | Amine N-H Bend |

| 1200–1260 | Strong | Phenolic C-O Stretch |

| ~800 | Strong | Aromatic C-H Out-of-Plane Bend (meta-disubstituted) |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-invasive technique that provides detailed information about the molecular vibrations of a sample, offering a "molecular fingerprint." researchgate.net This method is particularly useful for analyzing the structural components of 3-(3-Aminocyclohexyl)phenol, namely the cyclohexane ring and the substituted phenol group.

The Raman spectrum of 3-(3-Aminocyclohexyl)phenol is expected to exhibit characteristic bands corresponding to the vibrational modes of its constituent functional groups. The cyclohexane moiety, for instance, has well-documented Raman-active bands. ustc.edu.cn Key vibrations include C-H stretching, C-C stretching, and various bending and deformation modes of the ring. asianpubs.org For example, C-H stretching vibrations in cyclohexane derivatives typically appear in the 2800-3000 cm⁻¹ region. ustc.edu.cnasianpubs.org The C-C stretching vibrations of the cyclohexane ring are expected in the 800-1200 cm⁻¹ range. asianpubs.org

The phenolic portion of the molecule also gives rise to distinct Raman signals. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The characteristic aromatic ring stretching modes, often referred to as the semicircle and quadrant modes, appear in the 1450-1650 cm⁻¹ region. researchgate.netnih.gov Specifically, a strong band around 1600 cm⁻¹ is a hallmark of the phenyl group. researchgate.net The C-O stretching of the phenolic hydroxyl group and the C-N stretching of the amino group will also produce characteristic, albeit potentially weaker, Raman bands. nih.govnaturalspublishing.com The presence of the amino group on the cyclohexane ring can influence the vibrational modes of the ring itself.

The analysis of Raman spectra for complex molecules like 3-(3-Aminocyclohexyl)phenol often involves comparison with reference spectra of similar compounds and computational modeling to assign the observed vibrational bands accurately. ustc.edu.cnnih.gov

Table 1: Expected Characteristic Raman Shifts for 3-(3-Aminocyclohexyl)phenol

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Cyclohexane C-H Stretching | 2800 - 3000 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Phenyl Ring Stretching | 1450 - 1650 |

| Cyclohexane C-C Stretching | 800 - 1200 |

| Phenolic C-O Stretching | 1200 - 1300 |

| C-N Stretching | 1000 - 1250 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy of Phenolic Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule, particularly those involving chromophores. ijprajournal.comupi.edu In 3-(3-Aminocyclohexyl)phenol, the phenolic ring acts as the primary chromophore, responsible for the absorption of UV radiation.

The UV-Vis spectrum of phenol in a neutral solvent typically shows a maximum absorption (λmax) around 275 nm. docbrown.info This absorption is due to π-π* electronic transitions within the benzene ring. The presence of substituents on the phenol ring can cause shifts in the absorption maximum. For 3-(3-Aminocyclohexyl)phenol, the aminocyclohexyl group is an alkyl substituent on the phenolic ring. Alkyl groups generally cause a small bathochromic (red) shift, moving the absorption to a slightly longer wavelength. The amino group, being an auxochrome, can also influence the electronic transitions, though its effect is transmitted through the non-conjugated cyclohexyl ring. The polarity of the solvent can also affect the position and intensity of the absorption bands. ijprajournal.com

Table 2: Expected UV-Vis Absorption Data for Phenolic Compounds

| Compound | Typical λmax (nm) | Molar Absorptivity (ε) |

| Phenol | ~275 | ~1450 |

| 3-Methylphenol (m-cresol) | ~274 | ~1900 |

| 3-(3-Aminocyclohexyl)phenol | Expected ~275-280 | - |

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. nih.gov This technique is highly sensitive and can provide information about the electronic structure and environment of fluorescent molecules, known as fluorophores. mdpi.com

Phenol itself is fluorescent, with an emission maximum typically observed around 290-304 nm when excited with UV light. researchgate.net The fluorescence properties of 3-(3-Aminocyclohexyl)phenol would be primarily determined by the phenolic moiety. The aminocyclohexyl substituent may slightly alter the fluorescence quantum yield and the position of the emission maximum. Factors such as solvent polarity, pH, and the presence of quenchers (like dissolved oxygen) can significantly impact the fluorescence intensity and lifetime. libretexts.org For instance, the deprotonation of the phenolic hydroxyl group at higher pH to form the phenolate (B1203915) ion would lead to a significant shift in the emission wavelength. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. msesupplies.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com For 3-(3-Aminocyclohexyl)phenol (C₁₂H₁₇NO), HRMS would be used to confirm its exact molecular weight, providing strong evidence for its chemical formula. The high accuracy of HRMS is achieved using advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap instruments. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that serves as a structural fingerprint of the molecule. mdpi.comnih.gov

For 3-(3-Aminocyclohexyl)phenol, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pathways would likely involve cleavages at the bonds connecting the cyclohexane ring and the phenol group, as well as fragmentation within the cyclohexane ring itself.

Key expected fragmentation pathways for the [M+H]⁺ ion of 3-(3-Aminocyclohexyl)phenol include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond in the aminocyclohexyl ring, leading to a significant fragment ion.

Cleavage of the bond between the rings: Fission of the C-C bond connecting the cyclohexyl and phenyl groups.

Ring opening and fragmentation of the cyclohexane ring: This can lead to a series of smaller fragment ions.

Loss of small neutral molecules: Such as water (H₂O) from the hydroxyl group, although less common for the parent ion.

By analyzing the masses of the product ions, the fragmentation pathway can be reconstructed, confirming the connectivity of the atoms within the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted X-ray beams, scientists can generate a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.org This technique is considered the definitive method for establishing the absolute structure and stereochemistry of a molecule. nih.gov

For a compound such as 3-(3-Aminocyclohexyl)phenol, obtaining a single crystal of suitable quality is the first and often most challenging step. wikipedia.org The crystal should be of sufficient size and have a highly ordered internal structure. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data is then processed computationally to solve and refine the crystal structure.

While no specific crystal structure data for 3-(3-Aminocyclohexyl)phenol has been published in the scientific literature to date, the principles of X-ray crystallography would allow for the unambiguous determination of its solid-state conformation. This would include defining the chair conformation of the cyclohexyl ring and the relative orientations of the amino and hydroxyphenyl substituents (cis or trans), as well as detailing intermolecular interactions such as hydrogen bonding.

To illustrate the type of data obtained from a single-crystal X-ray diffraction study of a related molecule, the crystallographic information for a polymorph of N-(3-hydroxyphenyl)-3-methoxybenzamide is presented below. mdpi.com This compound shares the 3-hydroxyphenyl moiety with the target molecule. The study revealed two distinct polymorphs, highlighting how different crystallization conditions can lead to different solid-state packing arrangements. mdpi.com

Table 1: Crystallographic Data for a Polymorph of N-(3-hydroxyphenyl)-3-methoxybenzamide

| Parameter | Polymorph I |

|---|---|

| Empirical Formula | C₁₄H₁₃NO₃ |

| Formula Weight | 243.26 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a (Å) | 16.9697(6) |

| b (Å) | 5.0007(2) |

| c (Å) | 13.7842(5) |

| Volume (ų) | 1170.01(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.381 |

Data sourced from a study on N-(3-hydroxyphenyl)-3-methoxybenzamide. mdpi.com

The data in the table provides a concise summary of the crystal lattice parameters. The space group Pna2₁ indicates the symmetry of the crystal, and the unit cell dimensions define the size and shape of the repeating unit. 'Z' represents the number of molecules in the unit cell. Such detailed structural information is invaluable for understanding the solid-state properties of a compound and for computational modeling studies. nih.gov

Computational Chemistry Studies of 3 3 Aminocyclohexyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and energies with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a system can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For molecules containing phenol (B47542) and amine functional groups, DFT calculations, often utilizing functionals like B3LYP, are employed to optimize molecular geometries and predict various properties. als-journal.commdpi.comacademie-sciences.fr These calculations can determine bond lengths, bond angles, and dihedral angles of the ground state structure of 3-(3-Aminocyclohexyl)phenol. Furthermore, DFT is used to calculate thermodynamic properties, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP) maps. als-journal.comnih.gov The MEP, for instance, can reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack. als-journal.com

Table 1: Representative DFT Functionals and Basis Sets Used in Phenol and Amine Studies

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-311++G(d,p) | Geometry optimization, frequency calculations, electronic properties. als-journal.com |

| PBE | --- | Adsorption energies and structures on surfaces. aps.org |

| PW91 | --- | Adsorption energy calculations. aps.org |

| revPBE | --- | Adsorption energy calculations. aps.org |

| CAM-B3LYP | --- | Relative energy calculations, particularly for charge-transfer states. chemrxiv.org |

This table is illustrative and not exhaustive of all possible combinations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from the beginning" methods aim to solve the electronic Schrödinger equation and can provide highly accurate results, though often at a greater computational expense than DFT. wikipedia.orgmdpi.com

Hartree-Fock (HF) theory is the simplest form of ab initio calculation, but it does not fully account for electron correlation. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects. researchgate.net For a molecule like 3-(3-Aminocyclohexyl)phenol, ab initio calculations can be used to obtain a very accurate description of its electronic structure and energy. researchgate.net These methods are often used as a benchmark to validate the results obtained from less computationally demanding methods like DFT.

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify the calculations. google.comumfcluj.ro This makes them computationally much faster than ab initio or DFT methods, although generally less accurate. google.com

Methods such as AM1, PM3, and MNDO are commonly used for the initial geometry optimization of large molecules. mdpi.comumfcluj.ro For 3-(3-Aminocyclohexyl)phenol, a semi-empirical method could be used to quickly explore the potential energy surface and identify plausible low-energy conformations. mdpi.com These initial structures can then be used as starting points for more accurate and computationally expensive geometry optimizations using DFT or ab initio methods. This hierarchical approach can save significant computational time while still achieving high accuracy for the final structures.

Conformational Analysis and Energy Landscapes

The cyclohexane (B81311) ring is not planar and can adopt several conformations to relieve angle and torsional strain. libretexts.orgwikipedia.org The most stable and prevalent conformation is the chair form, which has ideal tetrahedral bond angles of approximately 109.5° and staggered C-H bonds, minimizing both angle and torsional strain. libretexts.orgsaskoer.ca

Cyclohexane can also exist in higher-energy conformations, including the boat and twist-boat forms. The boat conformation is less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. libretexts.org The twist-boat is an intermediate conformation between the chair and boat forms and is slightly more stable than the pure boat conformation.

For 3-(3-Aminocyclohexyl)phenol, the substituents (the 3-aminophenyl group) can occupy either an axial or equatorial position on the chair conformation. libretexts.orgwikipedia.org Generally, bulky substituents prefer the equatorial position to minimize steric interactions with other axial groups, known as 1,3-diaxial interactions. wikipedia.orgsaskoer.ca The relative energy difference between the axial and equatorial conformers will depend on the size and nature of the substituent. Computational methods can be used to calculate the energy of each conformation and predict the equilibrium distribution between them.

Table 2: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 | Most stable, staggered bonds, no angle strain. libretexts.org |

| Twist-Boat | ~5.5 | Intermediate stability, partially relieves flagpole interactions. youtube.com |

| Boat | ~6.9 | Less stable, eclipsed bonds, flagpole steric strain. libretexts.org |

| Half-Chair | ~10.8 | Transition state between chair and twist-boat. youtube.com |

Note: These are general values for unsubstituted cyclohexane and can be influenced by substituents.

Intramolecular Hydrogen Bonding and Stability of Conformers

The three-dimensional structure of 3-(3-Aminocyclohexyl)phenol is complex, defined by the conformational preferences of the cyclohexane ring and the potential for intramolecular interactions between the amino and phenolic groups. The stability of its various conformers is dictated by a balance of steric strain and hydrogen bonding.

The cyclohexane ring typically adopts a low-energy chair conformation. For a mono-substituted cyclohexane like cyclohexylamine (B46788), the substituent can be in either an axial or an equatorial position. Computational studies consistently show that the equatorial conformer is more stable due to the avoidance of unfavorable 1,3-diaxial interactions that destabilize the axial form. sapub.org A computational study on cyclohexylamine at the B3LYP/aug-cc-pVDZ level of theory quantified this energy difference. core.ac.uk

In 3-(3-Aminocyclohexyl)phenol, both the amino group and the phenol group are attached to the cyclohexane ring. The relative orientation of these groups (cis or trans) will determine the possible conformers. In the most stable chair conformations, bulky substituents preferentially occupy equatorial positions to minimize steric strain. sapub.org Therefore, it is predicted that the trans isomer, with both the amino and phenol groups in equatorial positions, would be the most stable conformer.

Intramolecular hydrogen bonding between the phenolic hydroxyl group (-OH) and the amino group (-NH2) is possible, but highly dependent on the specific conformer. For a hydrogen bond to form, the donor (O-H) and acceptor (N atom) must be in close proximity, which is geometrically constrained by the cyclohexane ring. In the case of 3-(3-Aminocyclohexyl)phenol, the 1,3-substitution pattern means that a direct, strong intramolecular hydrogen bond is most likely to occur in a cis-conformer where one group is axial and the other is equatorial, or in higher-energy boat/twist-boat conformations. However, the energy penalty required to adopt these conformations may outweigh the stabilization energy from the hydrogen bond. In the more stable diequatorial trans-conformer, the distance between the functional groups is likely too large for significant intramolecular hydrogen bonding.

Table 1: Calculated Thermodynamic Properties for Equatorial and Axial Conformers of Cyclohexylamine Data derived from studies on cyclohexylamine, serving as a model for the amino-substituted ring in 3-(3-Aminocyclohexyl)phenol. core.ac.uk

| Conformer | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (ΔG°) (kJ/mol) at 298.15 K |

| Equatorial | 0.00 | 0.00 |

| Axial | 5.92 | 7.28 |

Reaction Mechanism Studies (Theoretical)

Theoretical studies are instrumental in mapping out reaction pathways, identifying transition states, and understanding the energetic factors that control chemical reactions.

The synthesis of 3-(3-Aminocyclohexyl)phenol can involve several steps, such as the reduction of a corresponding nitro- or keto-functionalized precursor. Computational chemistry, particularly using Density Functional Theory (DFT), can be used to model these reaction pathways.

A key synthetic step could be the reduction of a nitrophenol derivative or the reductive amination of a cyclohexanone (B45756). In such a reaction, computational methods can calculate the potential energy surface, mapping the energy of the system as reactants are converted into products. The highest point on the lowest-energy path between reactants and products corresponds to the transition state.

For example, in a hypothetical reductive amination, theoretical calculations would model the approach of ammonia (B1221849) to the carbonyl group, the formation of a hemiaminal intermediate, its dehydration to an imine, and the final reduction of the imine to the amine. DFT calculations would determine the geometry and energy of each transition state, providing insight into the reaction's feasibility and the height of the activation energy barrier. While specific studies on this molecule are lacking, the general methodology allows for the precise characterization of bond-breaking and bond-forming processes, revealing the electronic and structural changes that occur during the reaction.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with specific dielectric properties. banglajol.inforesearchgate.net

For reactions involving 3-(3-Aminocyclohexyl)phenol, which has both a polar amino group and a polar hydroxyl group, solvent effects are expected to be significant. In protic solvents like water or ethanol, the amino and hydroxyl groups can act as both hydrogen bond donors and acceptors. These interactions can stabilize the molecule, affecting its reactivity.

A computational study on N-acetyl-para-aminophenol (a related aminophenol derivative) showed that polar solvents increase the HOMO-LUMO energy gap, leading to greater molecular stability. banglajol.inforesearchgate.net Similar effects would be expected for 3-(3-Aminocyclohexyl)phenol. For a synthetic reaction, if the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease. Theoretical calculations can quantify these energetic changes, helping to predict the optimal solvent for a given transformation. acs.org

Table 2: Effect of Solvent on Global Hardness of N-acetyl-para-aminophenol (APAP) Illustrative data from a related compound showing how solvent polarity influences electronic properties. Global hardness (η) is a measure of chemical stability. researchgate.net

| Solvent | Type | Global Hardness (η) / eV |

| Gas Phase | None | 4.05 |

| Benzene (B151609) | Non-polar | 4.22 |

| Chloroform | Non-polar | 4.28 |

| Acetone | Polar aprotic | 4.33 |

| Ethanol | Polar protic | 4.34 |

| Water | Polar protic | 4.34 |

Intermolecular Interactions and Self-Assembly (Theoretical)

The bifunctional nature of 3-(3-Aminocyclohexyl)phenol, possessing both a hydrogen bond donor/acceptor (-OH) and a hydrogen bond donor/acceptor (-NH2), facilitates a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-stacking, govern how molecules recognize each other and organize into larger assemblies in the solid state or in solution.

Computational studies can model these interactions in detail. By calculating the interaction energy of a molecular dimer or larger cluster, the most stable arrangement can be identified. For 3-(3-Aminocyclohexyl)phenol, the strongest intermolecular interaction is expected to be hydrogen bonding. A hydrogen bond can form between the hydroxyl group of one molecule and the amino group of another (O-H···N), between two hydroxyl groups (O-H···O), or between two amino groups (N-H···N).

Chemical Reactions and Derivatization of 3 3 Aminocyclohexyl Phenol

Reactions Involving the Amine Group

The primary amine on the cyclohexyl ring is a nucleophilic center and can undergo a range of common amine reactions.

Acylation: The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. google.com This reaction is often performed in the presence of a base to neutralize the acid byproduct. Given the presence of the phenolic hydroxyl group, which can also be acylated, chemoselectivity can be an issue. However, the amine group is generally more nucleophilic than the phenolic hydroxyl group, and N-acylation is often favored under neutral or slightly basic conditions. researchgate.net

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This reaction can proceed in a stepwise manner to produce secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Controlling the degree of alkylation to obtain a specific product, such as the mono-alkylated secondary amine, can be challenging. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a more controlled method for preparing secondary or tertiary amines. mdpi.com

Arylation: The amine can be arylated to form diaryl or alkyl-aryl amines. Classic methods like the Ullmann condensation require harsh conditions. nih.gov Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the N-arylation of amines with aryl halides or triflates under much milder conditions. nih.govorganic-chemistry.org Transition-metal-free methods using o-silylaryl triflates have also been developed. nih.govorganic-chemistry.org

| Reaction Type | Reagent Class | Product Functional Group |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Arylation | Aryl Halide (Ar-X), Pd catalyst | Aryl Amine |

| Urethane (B1682113) Formation | Isocyanate (R-NCO) | Urea (B33335) (substituted) |

Amide Formation: As a specific and highly important case of acylation, amide bond formation is a cornerstone of organic synthesis. nih.gov Besides using acid chlorides or anhydrides, amides can be formed directly from carboxylic acids using coupling reagents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or propylphosphonic anhydride (B1165640) (T3P®) activate the carboxylic acid, allowing it to be attacked by the amine to form the amide bond under mild conditions. organic-chemistry.orgmasterorganicchemistry.com

Urethane Formation: The primary amine of 3-(3-aminocyclohexyl)phenol can react with isocyanates (R-N=C=O) to form substituted ureas (often referred to as urethanes in the broader context of polyurethane chemistry, though the product here is technically a urea). researchgate.net This reaction is typically rapid and proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. mdpi.com Similarly, reaction with chloroformates yields carbamates. These reactions are fundamental in the synthesis of polymers and other complex molecules. nih.gov

Salt Formation and Basicity Studies

3-(3-Aminocyclohexyl)phenol possesses two primary sites for acid-base reactions: the basic amino group on the cyclohexyl ring and the weakly acidic phenolic hydroxyl group. The aliphatic primary amine is significantly more basic than the phenol (B47542) is acidic. The approximate pKa of a protonated primary amine (an ammonium ion) is around 9-10, while the pKa of a phenol is about 10. indiana.edu Consequently, the amino group is the primary site of protonation in the presence of acid.

This basicity allows for the straightforward formation of stable salts with various acids. Treatment of 3-(3-Aminocyclohexyl)phenol or its derivatives with hydrochloric acid, for instance, leads to the formation of the corresponding hydrochloride salt. d-nb.info This is a common strategy employed in the purification and handling of aminophenol compounds, as the resulting salts often exhibit improved crystallinity and solubility in aqueous media compared to the free base. d-nb.infogoogle.com

The relative basicity of the two functional groups dictates that in a typical acidic environment, the amine will be protonated to form an ammonium salt, while the phenol remains largely uncharged. Conversely, in the presence of a strong base, the phenolic proton can be abstracted to form a phenoxide ion, which can then act as a nucleophile.

Table 1: Acid-Base Properties of Functional Moieties in 3-(3-Aminocyclohexyl)phenol

| Functional Group | Character | Approximate pKa (of Conjugate Acid/Acid) | Primary Reaction |

| Cyclohexylamine (B46788) | Basic | 9-10 | Protonation to form ammonium salt |

| Phenol | Weakly Acidic | 10 | Deprotonation to form phenoxide ion |

Transformations of the Cyclohexyl Moiety

Stereochemical Inversion and Retention

The stereochemistry of the cyclohexyl ring is a critical factor in the molecular architecture of 3-(3-Aminocyclohexyl)phenol derivatives, particularly in the context of their biological activity. Synthetic strategies often target specific stereoisomers to achieve desired pharmacological profiles. For example, in the synthesis of certain μ-opioid receptor (MOR) antagonists, specific stereoisomers of N-substituted 3-(3-aminocyclohexyl)phenol derivatives have been shown to be crucial for activity. nih.gov

Research has demonstrated that stereoisomers with a 1,3-cis relationship between the substituents on the cyclohexane (B81311) ring can be selectively synthesized. nih.gov For instance, the (1R, 3R, 5S) stereoisomer of certain N-phenalkyl derivatives was found to retain a 1,3-cis configuration with the phenol ring oriented equatorially, which was identified as a promising configuration for MOR antagonism. nih.gov The synthesis of these analogs often involves stereocontrolled steps, such as reductive amination of a ketone precursor, where the choice of reagents and conditions can influence the stereochemical outcome. In some reported syntheses, stereochemical inversion at specific carbon centers (e.g., C-1 and C-5) has been observed, leading to different sets of diastereomers. d-nb.info The ability to control or direct these stereochemical outcomes through synthetic design allows for the systematic exploration of the stereochemical requirements for biological interactions.

Ring Expansion or Contraction Reactions

The primary amino group on the cyclohexyl moiety of 3-(3-Aminocyclohexyl)phenol provides a chemical handle for inducing skeletal rearrangements, such as ring expansion. A classic method for achieving this is the Demjanov rearrangement or the related Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org These reactions involve the treatment of a primary amine on a cycloalkane with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid.

The reaction proceeds via the following mechanistic steps:

Diazotization: The primary amino group reacts with nitrous acid to form a diazonium salt.

Carbocation Formation: The diazonium group is an excellent leaving group, and its departure as nitrogen gas (N₂) generates a highly reactive secondary carbocation at the C-3 position of the cyclohexyl ring.

Rearrangement: A synarchive.comwikipedia.org-alkyl shift occurs, where a carbon-carbon bond within the ring migrates to the carbocation center. This migration relieves ring strain and results in a one-carbon ring expansion.

Product Formation: The resulting carbocation, now on a seven-membered ring, is trapped by water to yield a cycloheptanol, or, in the case of the Tiffeneau-Demjanov variant (starting from a 1-amino-2-hydroxycycloalkane), it forms a cycloheptanone. wikipedia.orgwikipedia.org

Applying this to 3-(3-Aminocyclohexyl)phenol, the diazotization of the amino group would be expected to yield a 3-(3-hydroxycycloheptyl)phenol or a 3-(cyclohept-2-en-1-yl)phenol, depending on the reaction conditions and subsequent elimination pathways. While this specific transformation on 3-(3-Aminocyclohexyl)phenol is not extensively documented in readily available literature, the underlying principles are well-established for aminocyclohexane systems. wikipedia.org

Multicomponent Reactions Incorporating 3-(3-Aminocyclohexyl)phenol

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single step. Given its primary amine functionality, 3-(3-Aminocyclohexyl)phenol is a suitable candidate for isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). wikipedia.orgnih.gov

The Ugi reaction typically involves the condensation of a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide product. researchgate.net The participation of 3-(3-Aminocyclohexyl)phenol as the amine component would introduce its unique aminocyclohexylphenol scaffold into a larger, more complex molecule in a single, efficient operation.

A hypothetical Ugi reaction could proceed as follows:

Amine: 3-(3-Aminocyclohexyl)phenol

Carbonyl: An aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone)

Carboxylic Acid: A simple acid like acetic acid

Isocyanide: A commercially available isocyanide such as tert-butyl isocyanide

The reaction would first involve the formation of an imine between the amino group of 3-(3-Aminocyclohexyl)phenol and the carbonyl compound. This intermediate would then react with the isocyanide and the carboxylic acid to generate a complex bis-amide product. wikipedia.org This strategy offers a rapid pathway to generate libraries of diverse compounds built around the core 3-(3-Aminocyclohexyl)phenol structure for applications in medicinal chemistry and drug discovery.

Advanced Derivatization Strategies for Targeted Analog Generation

The dual functionality of 3-(3-Aminocyclohexyl)phenol allows for a variety of derivatization strategies to generate targeted analogs. Both the amino and phenolic groups can be selectively modified.

N-Alkylation and N-Acylation: The primary amine is readily derivatized. A key strategy for generating analogs with opioid receptor activity is N-alkylation via reductive amination. d-nb.info This involves reacting a ketone precursor, 3-(3-methoxyphenyl)cyclohexan-1-one, with various primary amines (e.g., phenethylamine) in the presence of a reducing agent to yield N-phenalkyl derivatives. d-nb.info Furthermore, the amine can be acylated using acyl chlorides or anhydrides to form amides. researchgate.netmdpi.com Acylation with benzyl (B1604629) chloroformate has been used as a protecting group strategy during multi-step syntheses. d-nb.info

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be converted into an ether via O-alkylation. pharmaxchange.info This typically involves deprotonating the phenol with a base (e.g., K₂CO₃) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide. pharmaxchange.inforeddit.com This method can be used to install a variety of alkyl or aryl groups. For instance, in several syntheses of related analogs, the phenol is initially protected as a methyl ether (a methoxy (B1213986) group), which is later cleaved using reagents like boron tribromide (BBr₃) to reveal the free phenol in the final step. d-nb.info O-acylation to form esters is also a common transformation.

These derivatization reactions, summarized in the table below, provide a robust platform for creating a wide array of analogs from the 3-(3-Aminocyclohexyl)phenol scaffold, enabling the fine-tuning of its physicochemical and biological properties.

Table 2: Summary of Derivatization Strategies

| Reaction Type | Functional Group Targeted | Reagents | Product | Purpose |

| Reductive Amination | Amine (from ketone precursor) | R-NH₂, NaBH(OAc)₃ | Secondary Amine | N-Alkylation for analog synthesis d-nb.info |

| N-Acylation | Amine | Acyl Chloride, Base | Amide | Protection, Analog Synthesis researchgate.net |

| O-Alkylation | Phenol | Alkyl Halide, Base | Ether | Protection, Analog Synthesis pharmaxchange.info |

| Ether Cleavage | Methoxy Group (Phenol precursor) | BBr₃ | Phenol | Deprotection d-nb.info |

| Salt Formation | Amine | HCl | Ammonium Chloride | Purification, Formulation d-nb.info |

Academic Research Applications and Future Directions

Role as a Versatile Building Block in Complex Molecule Synthesis

The distinct reactivity of the amine and phenol (B47542) moieties, combined with the stereochemical possibilities of the cyclohexane (B81311) ring, establishes 3-(3-Aminocyclohexyl)phenol as a valuable starting material for constructing intricate molecular architectures.

The 3-(3-Aminocyclohexyl)phenol core is an excellent platform for developing polyfunctionalized cyclohexane derivatives. The existing amino and hydroxyl groups serve as handles for introducing additional functionalities through various chemical transformations. Researchers have utilized this scaffold to create analogues of complex natural products, such as the morphinan (B1239233) scaffold, by designing molecules with specific stereochemistry and substitutions. d-nb.infonih.gov The synthesis often involves a sequence of reactions, including reductive amination of a ketone precursor to install the amine group, followed by modification of both the amine and the phenol. d-nb.info

The cyclohexane ring itself can be further modified. For instance, synthetic strategies starting from substituted benzoic acids or benzonitriles can lead to highly functionalized cyclohexane rings through processes like Birch reduction, epoxidation, and fluorination. beilstein-journals.org This allows for the creation of building blocks with precisely controlled facial polarity, where one face of the cyclohexane ring is electronegative (e.g., substituted with fluorine) and the other is electropositive. beilstein-journals.org The ability to control the stereoisomers (e.g., cis/trans configurations) is crucial, as the spatial arrangement of the functional groups significantly influences the molecule's interaction with biological targets or its properties in a material. nih.gov

Table 1: Examples of Synthetic Transformations for Polyfunctionalized Cyclohexanes This table is illustrative of reaction types used on similar scaffolds.

| Precursor Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Ketone | Reductive Amination | Primary amine, NaBH(OAc)₃ | Substituted Amine |

| Phenol (as Methoxy) | Demethylation | Boron tribromide (BBr₃) | Phenol |

| Amine | Acylation | Benzyl (B1604629) chloroformate (CbzCl) | Carbamate (Protected Amine) |

| Amine | Reductive Alkylation | Formaldehyde, NaBH₃CN | N-Methylated Amine |

The structure of 3-(3-Aminocyclohexyl)phenol is well-suited for the synthesis of heterocyclic compounds. The amino group can act as a nucleophile in reactions designed to form nitrogen-containing rings. For example, condensation with bifunctional reagents like dicarbonyl compounds or their equivalents can lead to the formation of various N-heterocycles.

Similarly, the phenolic hydroxyl group, along with the adjacent ring carbons, can participate in cyclization reactions to form oxygen-containing heterocycles. Reactions involving the phenolic -OH group, such as condensations with β-ketoesters or intramolecular cyclizations of appropriately substituted derivatives, are common strategies for building fused ring systems like chromones or coumarins. eurjchem.com While direct synthesis of heterocycles from 3-(3-Aminocyclohexyl)phenol is a specific research avenue, the general reactivity of aminophenol compounds provides a strong basis for its potential in this area. The synthesis of aromatic N-heterocyclic compounds from biomass-derived phenols for use as polymer feedstocks highlights the industrial relevance of such transformations. researchgate.net

Exploration in Materials Science Research

In materials science, molecules that contain multiple reactive functional groups are highly sought after for the creation of novel polymers and functional materials. 3-(3-Aminocyclohexyl)phenol fits this profile perfectly, offering possibilities as both a monomer for linear polymers and a cross-linking agent for network polymers.

The presence of both an amine and a hydroxyl group allows 3-(3-Aminocyclohexyl)phenol to act as a monomer in step-growth polymerization.